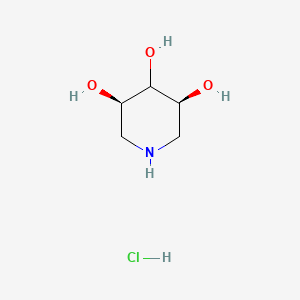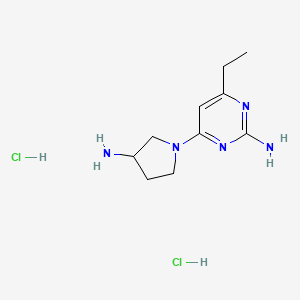
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H17N5·2HCl and a molecular weight of 280.2 g/mol. This compound is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the ring.
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to have target selectivity towards various proteins . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to influence various biological pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Pyrrolidine derivatives are known to have good bioavailability due to their ability to efficiently explore the pharmacophore space .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route includes the following steps:
Formation of Pyrimidine Core: The pyrimidine ring is constructed using a suitable starting material, such as ethyl acetoacetate and guanidine.
Introduction of Amino Group: The amino group at the 3-position of the pyrrolidine ring is introduced through a substitution reaction.
Ethyl Group Addition: The ethyl group at the 6-position is introduced through an alkylation reaction.
Formation of Dihydrochloride Salt: The final product is obtained as a dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions: 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce any nitro groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Pyrimidines: Resulting from substitution reactions.
科学研究应用
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
相似化合物的比较
4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine dihydrochloride can be compared to other similar compounds, such as:
4-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidine-2-carboxamide dihydrochloride: Similar structure but with different substituents on the pyrimidine ring.
4-Nitro-7-(3-aminopyrrolidin-1-yl)benzofurazan: Contains a nitro group and a benzofurazan moiety, differing in both functional groups and overall structure.
These compounds share the pyrrolidine and pyrimidine motifs but differ in their substituents and functional groups, leading to different chemical and biological properties.
属性
IUPAC Name |
4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.2ClH/c1-2-8-5-9(14-10(12)13-8)15-4-3-7(11)6-15;;/h5,7H,2-4,6,11H2,1H3,(H2,12,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIAZGMPXGUUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B2968215.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B2968216.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2968217.png)
![1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2968218.png)
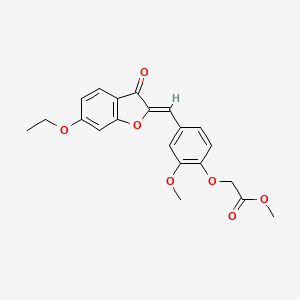
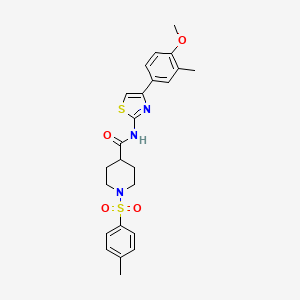

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2968226.png)
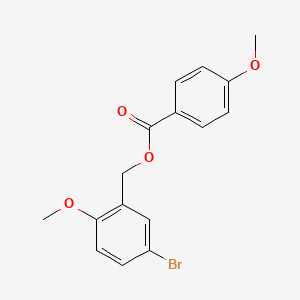
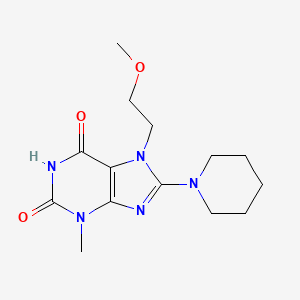
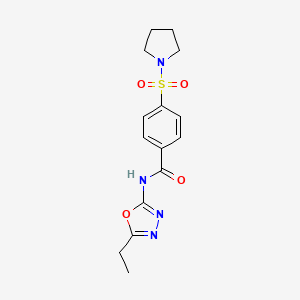
![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)
![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2968235.png)
